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Potential off-target effects of MRS2179 at high concentrations

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Compound of Interest

Compound Name: MRS2179 tetrasodium hydrate

Cat. No.: B15073607

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Technical Support Center: MRS2179

Welcome to the Technical Support Center for MRS2179. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of MRS2179, with a specific focus on understanding and mitigating potential off-target effects at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of MRS2179 and what are its known off-targets?

A1: MRS2179 is a potent and selective competitive antagonist of the P2Y1 receptor, with a binding affinity (KB) of approximately 100 nM. However, at higher concentrations, it can exhibit off-target activity, primarily at the P2X1 and P2X3 purinergic receptors.

Q2: At what concentrations should I be concerned about off-target effects?

A2: While MRS2179 is selective for P2Y1, its affinity for off-target receptors is in the micromolar range. As a general guideline, off-target effects may become a consideration when using MRS2179 at concentrations significantly above its KB for P2Y1, particularly in the range of 1 μ M and higher. It is always recommended to perform concentration-response curves to determine the optimal concentration for your specific experimental system.

Q3: What are the potential consequences of off-target binding to P2X1 and P2X3 receptors?







A3: P2X1 and P2X3 receptors are ATP-gated cation channels. Their unintended activation can lead to an influx of cations, primarily Ca2+ and Na+.[1][2] This can result in cellular depolarization and an increase in intracellular calcium concentration, potentially triggering downstream signaling events that are independent of P2Y1 receptor blockade and may lead to experimental artifacts.[1]

Q4: Can off-target effects of MRS2179 impact cell viability or morphology?

A4: While direct studies on MRS2179-induced cytotoxicity at high concentrations are limited, unintended and sustained increases in intracellular calcium due to off-target P2X receptor activation can potentially lead to cytotoxicity. Researchers should monitor cell health and morphology, especially when using high concentrations of MRS2179 for prolonged periods.

Troubleshooting Guide



Observed Problem	Potential Cause (Off-Target Related)	Recommended Action
Unexpected increase in intracellular calcium upon MRS2179 application, especially at high concentrations.	Off-target agonist activity at P2X1 or P2X3 receptors, which are cation channels permeable to Ca2+.[1]	Perform a concentration- response curve for MRS2179 alone to check for any agonist activity. Use a selective P2X1 or P2X3 antagonist in conjunction with MRS2179 to see if the unexpected calcium signal is diminished.
Inconsistent or unexpected downstream signaling results (e.g., altered kinase phosphorylation, gene expression).	High concentrations of MRS2179 may be activating off-target P2X receptors, leading to calcium-dependent signaling cascades that confound the effects of P2Y1 blockade.[3]	Lower the concentration of MRS2179 to a range where it is more selective for P2Y1. Use an alternative, structurally different P2Y1 antagonist to confirm that the observed effects are specific to P2Y1 inhibition.
Observed effects on cell proliferation, migration, or inflammatory responses that are not consistent with P2Y1 signaling.	MRS2179 has been noted to affect inflammatory cytokine expression and smooth muscle cell proliferation and migration. [3] These effects may be partially mediated by off-target interactions.	Carefully dissect the signaling pathways involved using more specific inhibitors for downstream targets. Compare your results with published literature on both P2Y1 and potential off-target receptor signaling in your cell type.

Quantitative Data: Selectivity Profile of MRS2179

The following table summarizes the binding affinities and inhibitory concentrations of MRS2179 for its primary target (P2Y1) and known off-target receptors.



Receptor	Parameter	Value	Reference(s)
P2Y1	КВ	100 nM	[4]
P2X1	IC50	1.15 μΜ	[4]
P2X3	IC50	12.9 μΜ	[4]

KB: Antagonist equilibrium dissociation constant. IC50: Half-maximal inhibitory concentration.

Experimental Protocols

Protocol for Assessing Antagonist Selectivity Using a Cell-Based Calcium Flux Assay

This protocol allows for the functional assessment of MRS2179's selectivity by measuring its ability to inhibit agonist-induced intracellular calcium mobilization mediated by the target receptor versus off-target receptors.

1. Cell Preparation:

- Culture cell lines stably expressing the human P2Y1, P2X1, or P2X3 receptors. For a
 negative control, use the parental cell line that does not endogenously express these
 receptors.
- Seed cells in a 96-well black, clear-bottom plate and culture overnight to achieve 80-90% confluency.

2. Dye Loading:

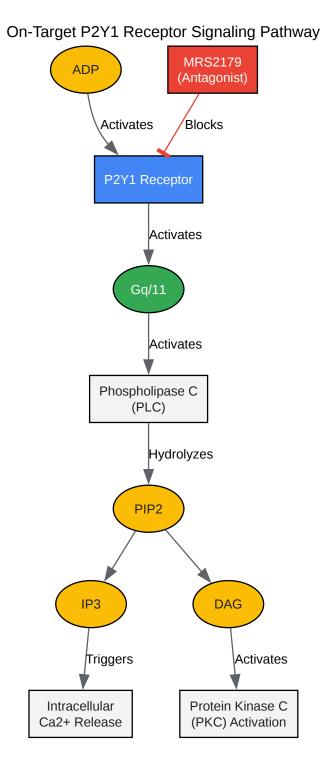
- Remove the culture medium and wash the cells gently with a suitable assay buffer, such as Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
- Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.
- Add the loading buffer to each well and incubate for 45-60 minutes at 37°C in a 5% CO2 incubator.



- After incubation, gently wash the cells with the assay buffer to remove any excess dye.[5]
- 3. Compound Incubation:
- Prepare serial dilutions of MRS2179 in the assay buffer.
- Add the different concentrations of MRS2179 to the respective wells.
- Incubate the plate at room temperature for 15-30 minutes.
- 4. Agonist Stimulation and Data Acquisition:
- Prepare the appropriate agonist for each receptor at a concentration that elicits a submaximal response (e.g., EC80). For P2Y1, use 2-MeSADP. For P2X1 and P2X3, use α,β-methylene ATP.
- Place the assay plate in a fluorescence plate reader.
- Establish a stable baseline fluorescence reading for each well.
- Use an automated injector to add the agonist solution to all wells simultaneously.
- Immediately begin kinetic measurement of fluorescence intensity for 1-3 minutes.
- 5. Data Analysis:
- Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
- Normalize the data to positive controls (agonist only) and negative controls (buffer only).
- Generate concentration-response curves for MRS2179's inhibitory effect at each receptor and calculate the IC50 values using appropriate software (e.g., GraphPad Prism).[5]

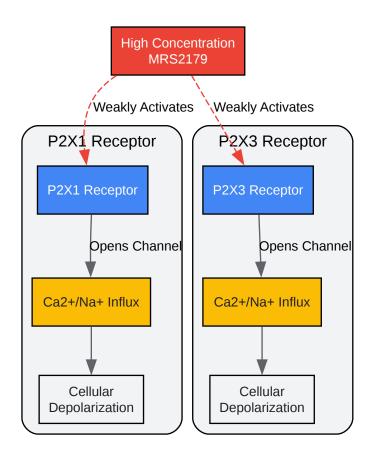
Visualizations



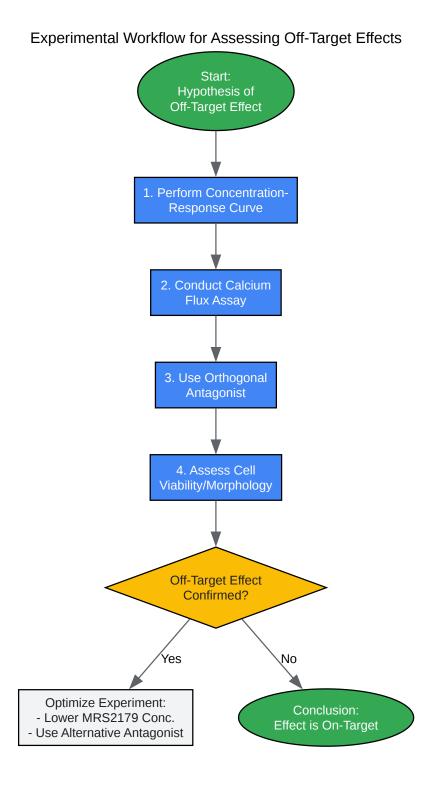




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